2-((difluoromethyl)sulfonyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide
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Overview
Description
2-((Difluoromethyl)sulfonyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core substituted with a difluoromethylsulfonyl group and a methoxy-thiophene moiety, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((difluoromethyl)sulfonyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach is to first prepare the benzamide core, followed by the introduction of the difluoromethylsulfonyl group and the methoxy-thiophene moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-((Difluoromethyl)sulfonyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield sulfoxides or sulfones, while reduction of the benzamide core can produce amines.
Scientific Research Applications
2-((Difluoromethyl)sulfonyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological processes involving thiophene derivatives.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((difluoromethyl)sulfonyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide involves its interaction with specific molecular targets. The difluoromethylsulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The methoxy-thiophene moiety may also interact with biological membranes, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 2-(Thiophen-3-yl)ethyl 4-methylbenzenesulfonate
- Methyl (S)-2-(2-chlorophenyl)-2-(((2-(2-oxoethyl)thiophen-3-yl)methyl)amino)acetate
Uniqueness
2-((Difluoromethyl)sulfonyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide is unique due to the presence of the difluoromethylsulfonyl group, which imparts distinct chemical properties compared to other similar compounds. This group can enhance the compound’s stability and reactivity, making it valuable for various applications.
Properties
IUPAC Name |
2-(difluoromethylsulfonyl)-N-(2-methoxy-2-thiophen-3-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO4S2/c1-22-12(10-6-7-23-9-10)8-18-14(19)11-4-2-3-5-13(11)24(20,21)15(16)17/h2-7,9,12,15H,8H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIBEMSMYJPFBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=CC=C1S(=O)(=O)C(F)F)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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